molecular formula C21H30O8 B1596020 Pteroside A CAS No. 35910-15-7

Pteroside A

Cat. No.: B1596020
CAS No.: 35910-15-7
M. Wt: 410.5 g/mol
InChI Key: UTBLUTBCAVVCIO-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one is a natural product found in Pteridium aquilinum with data available.

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions: The solubility of saccharides, including compounds structurally related to the specified chemical, in ethanol-water mixtures has been a subject of study. These saccharides, which share some structural similarities with the queried compound, display varied solubility behaviors in different ethanol-water mixtures, influenced by factors like ethanol mass fraction and equilibrium temperature (Gong et al., 2012).

Computational and Spectroscopic Studies

  • NBO, HOMO–LUMO, Conformational, and Vibrational Spectroscopy: A detailed theoretical study was conducted on quercetin 3-D-galactoside (Q3G), a compound closely related to the specified chemical. This study involved density functional theory (DFT) calculations, predicting the molecule's conformations, energy gaps, and UV spectra. The study also analyzed hydrogen bond formations and interpreted the vibrational spectra of the compound (Aydın & Özpozan, 2020).

Medicinal Chemistry and Pharmacology

  • Antibacterial Activity Evaluation

    Novel triazolyl pyranochromen-2(1H)-one derivatives, structurally related to the specified compound, were synthesized and evaluated for their antibacterial activity. These compounds were tested against both gram-positive and gram-negative bacteria, demonstrating moderate antibacterial activity (Kumar et al., 2016).

  • Role in Blood Glucose Regulation

    A computational study on a compound extracted from the fruits of Syzygium densiflorum, structurally related to the queried molecule, identified it as a potential agent in diabetes management. This study used reverse pharmacophore mapping and molecular docking to predict the compound's interaction with target proteins involved in diabetes management (Muthusamy & Krishnasamy, 2016).

Organic Synthesis

  • Synthesis Methods: Various synthesis methods have been developed for compounds related to the specified chemical. These methods focus on optimizing the synthesis process, avoiding undesired isomers, and enhancing yields. Studies include the synthesis of specific sugar derivatives and phenyl isocyanides, highlighting the versatility and complexity of organic synthesis in this chemical domain (Liu et al., 2008).

Properties

IUPAC Name

2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-10-6-12-7-21(3,9-23)19(27)15(12)11(2)13(10)4-5-28-20-18(26)17(25)16(24)14(8-22)29-20/h6,14,16-18,20,22-26H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBLUTBCAVVCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pteroside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35910-15-7
Record name Pteroside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 - 118 °C
Record name Pteroside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pteroside A
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Pteroside A
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Pteroside A
Reactant of Route 6
Pteroside A

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